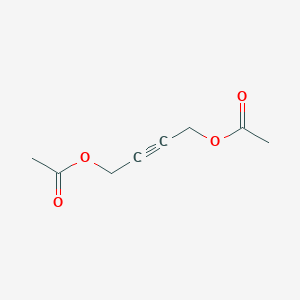

1,4-Diacetoxy-2-butyne

描述

Historical Context and Early Research on 1,4-Diacetoxy-2-butyne

The development and study of this compound are intrinsically linked to the broader advancements in petrochemical and polymer chemistry that began in the early 20th century. kahaku.go.jp The precursor to this compound, 2-butyne-1,4-diol (B31916), became more readily available through industrial processes, paving the way for the exploration of its derivatives.

Early research into this compound was closely associated with the well-established Paal-Knorr synthesis , a method for synthesizing furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds, first reported in 1884. wikipedia.org Scientists recognized that this compound could serve as a stable and convenient precursor to the necessary 1,4-dicarbonyl intermediates required for these cyclization reactions. The ester groups in this compound can be hydrolyzed to reveal the corresponding diol, which can then be oxidized to the diketone. This indirect route offered advantages in terms of handling and stability compared to the direct use of often more sensitive dicarbonyl compounds.

Significance of this compound as a Chemical Intermediate

The primary significance of this compound in academic research lies in its role as a versatile four-carbon building block for the synthesis of a variety of organic compounds, most notably five-membered heterocycles like furans and pyrroles.

The conversion of this compound to furan (B31954) and pyrrole (B145914) derivatives typically involves a two-step process:

Hydrolysis: The acetate (B1210297) groups are removed by hydrolysis to yield 2-butyne-1,4-diol.

Cyclization: The resulting diol can then be subjected to conditions that promote cyclization. For the synthesis of furans, this often involves acid-catalyzed dehydration. For pyrroles, the reaction is carried out in the presence of ammonia (B1221849) or primary amines.

Modern synthetic methods have also explored the direct use of 2-butyne-1,4-diones, which can be generated from this compound, in palladium-catalyzed reactions to produce highly substituted furans. organic-chemistry.org

The following table summarizes representative transformations where this compound or its direct derivatives are used to synthesize heterocyclic compounds.

Table 2: Synthesis of Heterocycles from this compound Derivatives

| Starting Material | Reagents and Conditions | Product | Yield (%) |

|---|---|---|---|

| 1,4-Diphenyl-2-butyne-1,4-dione | Formic acid, Pd/C, PEG-200, Microwave | 2,5-Diphenylfuran | High |

| 1,4-Diaryl-2-butyne-1,4-diones | Formic acid, Pd/C, PEG-200, Microwave | Di- and Triarylfurans | High |

Note: The yields are reported as "High" as specific numerical data was not available in the cited source. organic-chemistry.org

The utility of this compound as a chemical intermediate continues to be explored in contemporary organic synthesis, with researchers developing novel catalytic systems and reaction conditions to expand its applications in the creation of complex molecules for various scientific disciplines.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-acetyloxybut-2-ynyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O4/c1-7(9)11-5-3-4-6-12-8(2)10/h5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVIMIQVBDDNCCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC#CCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40883697 | |

| Record name | 2-Butyne-1,4-diol, 1,4-diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1573-17-7 | |

| Record name | 2-Butyne-1,4-diol, 1,4-diacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1573-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butyne-1,4-diol, 1,4-diacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001573177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Diacetoxy-2-butyne | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76565 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butyne-1,4-diol, 1,4-diacetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butyne-1,4-diol, 1,4-diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | But-2-yne-1,4-diyl diacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.905 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-Diacetoxy-2-butyne | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z2RUC6Y44A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthesis Methodologies for 1,4 Diacetoxy 2 Butyne

Catalytic Oxidation and Diacetoxylation Routes

The catalytic conversion of butadiene and its derivatives serves as a primary pathway for producing diacetoxybutenes. These methods often employ transition metal catalysts to achieve high selectivity and yield.

Palladium-Catalyzed Oxidative Diacetoxylation of Butadiene to 1,4-Diacetoxy-2-butene and 3,4-Diacetoxy-1-butene

The oxidative diacetoxylation of 1,3-butadiene (B125203) using palladium-based catalysts is a well-established method for producing a mixture of 1,4-diacetoxy-2-butene and 3,4-diacetoxy-1-butene. google.com This reaction involves the reaction of butadiene with acetic acid and oxygen in the presence of a palladium catalyst. google.com The resulting diacetoxybutenes are valuable intermediates; for instance, 1,4-diacetoxy-2-butene can be hydrogenated and then hydrolyzed to produce 1,4-butanediol (B3395766), a high-demand raw material for polymers like polyester (B1180765) and tetrahydrofuran (B95107). google.com

A study utilizing a palladium/tellurium catalyst on a charcoal support demonstrated the liquid-phase conversion of butadiene in acetic acid at 90°C. osti.gov The resulting product distribution was approximately 75% trans-1,4-diacetoxy-2-butene, 14% cis-1,4-diacetoxy-2-butene (B1582018), and 10% 3,4-diacetoxy-1-butene. osti.gov The reaction kinetics were found to be first order in oxygen with an apparent activation energy of 6.4 kcal/mole. osti.gov

| Catalyst System | Product | Selectivity (%) |

| Pd/Te/C | trans-1,4-Diacetoxy-2-butene | 75 |

| cis-1,4-Diacetoxy-2-butene | 14 | |

| 3,4-Diacetoxy-1-butene | 10 |

Table 1: Product distribution in the palladium-catalyzed oxidative diacetoxylation of butadiene. osti.gov

Role of Promoters in Palladium Catalysis for 1,4-Diacetoxy-2-butene Synthesis

Promoters are substances added to catalysts to enhance their activity, selectivity, or stability. numberanalytics.com In the context of palladium-catalyzed synthesis of 1,4-diacetoxy-2-butene, promoters play a crucial role in improving catalytic performance. For instance, the addition of tellurium to a palladium-on-carbon catalyst has been shown to significantly improve the activity and selectivity for the diacetoxylation of 1,3-butadiene to 1,4-diacetoxy-2-butene. icm.edu.pl This Pd-Te/C catalyst system helps to prevent the polymerization of 1,3-butadiene derivatives and minimizes palladium leaching. researchgate.net

Other studies have explored the use of various promoters. For example, a catalyst system composed of cupric acetate (B1210297), lithium bromide, and 1,4-dibromo-2-butene (B147587) has been used for the liquid-phase oxidation of butadiene in acetic acid. researchgate.net Selenium or antimony compounds have also been used as effective substitutes for cupric acetate in conjunction with lithium bromide and 1,4-dibromo-2-butene. researchgate.net

| Promoter | Effect on Catalysis |

| Tellurium (Te) | Improves activity and selectivity, prevents polymerization and Pd leaching. icm.edu.plresearchgate.net |

| Cupric Acetate, Lithium Bromide, 1,4-Dibromo-2-butene | Functions as an effective catalyst system for liquid-phase oxidation. researchgate.net |

| Selenium (Se) / Antimony (Sb) | Can substitute cupric acetate in the catalyst system. researchgate.net |

Table 2: Examples of promoters and their effects in palladium catalysis for 1,4-diacetoxy-2-butene synthesis.

Copper, Iron, and Zinc Catalysis in the Preparation of 1,4-Diacetoxy-2-butene from Dichlorobutenes

An alternative route to 1,4-diacetoxy-2-butene involves the reaction of dichlorobutenes with an alkali metal acetate. The selectivity of this reaction can be significantly enhanced by the presence of certain metal catalysts. Specifically, the use of elemental copper, iron, or zinc, or their salts, has been shown to convert nearly all dichlorobutenes into 1,4-diacetoxy-2-butene with high yield. google.com

This process is effective for starting materials such as 3,4-dichloro-1-butene (B1205564) or a mixture of 3,4-dichloro-1-butene and 1,4-dichloro-2-butene, which can be obtained from the vapor phase chlorination of butadiene. google.com The reaction is typically conducted at temperatures ranging from 70°C to 150°C. google.com

Isomerization of 3,4-Dichloro-1-butene to 1,4-Dichloro-2-butene in the Presence of Metal Catalysts

The isomerization of 3,4-dichloro-1-butene to the more synthetically useful 1,4-dichloro-2-butene is a critical step in various chemical syntheses. jcsp.org.pk This isomerization can be effectively catalyzed by various metal compounds. Iron(III) oxide (Fe₂O₃) has been identified as a suitable catalyst for this conversion due to its role in facilitating the breaking of the C-Cl bond. jcsp.org.pk

Research has demonstrated the use of an Fe₂O₃/TiO₂ solid acid catalyst for the isomerization of 3,4-dichloro-1-butene in the temperature range of 60-90°C. jcsp.org.pkjcsp.org.pk This heterogeneous catalyst exhibits high activity for the reaction. jcsp.org.pk Other metal catalysts, such as copper(I) chloride (CuCl) or iron salts, are also used to facilitate the allylic rearrangement of the 1,4-adduct to the desired 1,2-adduct in industrial processes. juniperpublishers.comjuniperpublishers.com Furthermore, iron-cyclopentadienyl complexes, like CpFe(CO)₂X, have been shown to catalyze the isomerization, achieving over 90% conversion at 123°C. smolecule.comgoogle.com

| Catalyst | Temperature Range (°C) |

| Fe₂O₃/TiO₂ | 60-90 |

| CuCl or Iron Salts | Heating |

| CpFe(CO)₂X | 123 |

Table 3: Metal catalysts for the isomerization of 3,4-dichloro-1-butene to 1,4-dichloro-2-butene. jcsp.org.pkjuniperpublishers.comjuniperpublishers.comsmolecule.comgoogle.com

Derivations from 2-Butyne-1,4-diol (B31916)

2-Butyne-1,4-diol is a versatile precursor for the synthesis of 1,4-diacetoxy-2-butyne and its derivatives. atamankimya.com Esterification reactions are a primary method for this conversion.

Esterification Reactions of 2-Butyne-1,4-diol

The direct esterification of 2-butyne-1,4-diol provides a route to this compound. A notable method involves a silver-catalyzed reaction of acetylenic compounds with carboxylic acids. oup.com For instance, the reaction of this compound with acetic acid in the presence of silver carbonate at 110°C yields 1,2,4-triacetoxy-2-butene. oup.com This indicates that under these conditions, an addition of acetic acid across the triple bond occurs. oup.com

While direct esterification of 2-butyne-1,4-diol to this compound is a fundamental organic reaction, the subsequent reactions of this compound are often of greater interest in the synthesis of more complex molecules.

Green Chemistry Approaches and Enzyme-Catalyzed Syntheses of 2-Butyne-1,4-diol

The industrial synthesis of 2-Butyne-1,4-diol, a critical precursor, has traditionally relied on the Reppe process, which involves the reaction of acetylene (B1199291) with an aqueous solution of formaldehyde (B43269) under pressure, catalyzed by copper acetylide. nih.gov This method, while effective, operates under demanding conditions. In pursuit of more sustainable manufacturing, research has shifted towards greener alternatives that offer milder conditions, improved selectivity, and reduced environmental impact.

Key green chemistry advancements focus on the hydrogenation of 2-Butyne-1,4-diol (BYD) to produce valuable derivatives like 2-Butene-1,4-diol (BED). One significant development is the use of a Schiff-base modified Palladium (Pd) catalyst on a silica (B1680970) support (Pd/SiO2–Schiff). researchgate.net This method facilitates the additive-free, highly selective hydrogenation of BYD to BED under mild conditions, achieving a 95.2% conversion with nearly 100% selectivity. researchgate.net

Another innovative approach utilizes photocatalysis. A sustainable method for the semihydrogenation of BYD to BED employs copper single atoms anchored on titanium dioxide nanoparticles (Cu-SAs-TiO2). acs.org This process operates under ambient conditions using water as the hydrogen source, presenting a stark contrast to traditional methods that require high-pressure hydrogen gas and expensive Pd-based catalysts or flammable Raney Ni. acs.org

While direct enzyme-catalyzed synthesis of 2-Butyne-1,4-diol from basic feedstocks is an area of ongoing interest, current research highlights the bioproduction of related diols. For instance, engineered microorganisms like Escherichia coli have been successfully used for the bio-based production of 1,4-Butanediol, demonstrating the potential for developing biocatalytic routes for other diols. chemicalbook.com Studies have also investigated the role of enzymes like alcohol dehydrogenase (ADH) in the metabolism of butynediol, which provides foundational knowledge for future biocatalytic process development. nih.gov

Interactive Data Table: Comparison of Synthesis & Hydrogenation Methods for Butynediol/Butenediol

| Method | Catalyst/System | Conditions | Key Findings | Reference |

|---|---|---|---|---|

| Traditional Reppe Synthesis | Copper Acetylide, Bismuth Oxide | 80-100°C, 2-6 bar Acetylene Pressure | Standard industrial process for 2-Butyne-1,4-diol synthesis. | nih.govchemcess.com |

| Selective Hydrogenation | Pd/SiO2–Schiff base | 50°C, 2 MPa H₂ | Additive-free process with 95.2% conversion and ~100% selectivity to 2-Butene-1,4-diol. | researchgate.net |

| Photocatalytic Semihydrogenation | Cu single atoms on TiO₂ | Ambient Temperature, Light, Water as H₂ source | Sustainable alternative to thermocatalytic methods, avoiding high-pressure H₂ and costly metals. | acs.org |

| Bio-based Production | Engineered E. coli | Biocatalysis | Successful for 1,4-Butanediol, indicating potential for sustainable bioproduction of related diols. | chemicalbook.com |

Emerging Synthetic Strategies for this compound and Related Compounds

This compound serves as a versatile building block in modern organic synthesis, with emerging strategies leveraging its unique structure for creating complex molecules and advanced materials.

A notable strategy involves its use in biphasic hydroformylation. Using a water-soluble rhodium (Rh) complex catalyst, 1,4-diacetoxy-2-butene can be converted into 2-formyl-4-acetoxybutene (FAB), a key intermediate in the synthesis of Vitamin A. acs.orgresearchgate.net This process is highly efficient, allowing for a tandem reaction sequence where hydroformylation is followed by deacetoxylation in a one-pot synthesis, simplifying the production of valuable chemical intermediates. acs.orgresearchgate.net

In the field of polymer chemistry, cis-1,4-Diacetoxy-2-butene is employed as a chain-transfer agent (CTA) in stereoretentive ring-opening metathesis polymerization (ROMP). bohrium.com This technique, utilizing stereoretentive ruthenium carbene catalysts, allows for the synthesis of telechelic (end-functionalized) polymers with precise control over the cis-content and molar mass. bohrium.com The resulting acetoxy-terminated polymers can be hydrolyzed to diols and used to create advanced block copolymers, such as polylactide-based ABA triblock copolymers with enhanced mechanical properties. bohrium.com

Palladium-catalyzed reactions represent another significant area of emerging applications. cis-1,4-Diacetoxy-2-butene is used in the palladium-catalyzed tandem allylation of 1,2-phenylenediamines to synthesize 1,2,3,4-tetrahydro-2-vinylquinoxalines. sigmaaldrich.com Furthermore, palladium catalysts can induce the isomerization of (Z)-1,4-diacetoxy-2-butene to its (E)-isomer and 1,2-diacetoxy-3-butene, with the reaction outcome being highly dependent on the solvent and specific catalyst used. researchgate.net

Other novel synthetic routes include the reaction of 3,4-dichloro-1-butene with an alkali metal acetate in the presence of copper, iron, or zinc catalysts to selectively prepare 1,4-diacetoxy-2-butene. google.com It can also be synthesized from trans-1,4-dibromo-2-butene by reacting it with potassium acetate in acetic acid. nih.gov

Interactive Data Table: Summary of Emerging Synthetic Strategies

| Strategy | Key Reagents/Catalyst | Product(s) | Application/Significance | Reference |

|---|---|---|---|---|

| Biphasic Hydroformylation | 1,4-diacetoxy-2-butene, Water-soluble Rh complex | 2-formyl-4-acetoxybutene (FAB) | One-pot tandem synthesis of a Vitamin A intermediate. | acs.orgresearchgate.net |

| Stereoretentive ROMP | cis-1,4-diacetoxy-2-butene (as CTA), Ru carbene | Acetoxy-telechelic polymers (e.g., polycyclooctene) | Synthesis of advanced ABA triblock copolymers with tailored properties. | bohrium.com |

| Palladium-Catalyzed Allylation | cis-1,4-diacetoxy-2-butene, 1,2-phenylenediamines, Pd catalyst | 1,2,3,4-tetrahydro-2-vinylquinoxalines | Efficient synthesis of complex heterocyclic compounds. | sigmaaldrich.com |

| Selective Synthesis from Dichlorobutenes | 3,4-dichloro-1-butene, Alkali metal acetate, Cu/Fe/Zn catalyst | 1,4-diacetoxy-2-butene | Selective synthesis from alternative starting materials. | google.com |

| Synthesis from Dibromobutenes | trans-1,4-dibromo-2-butene, Potassium acetate | (E)-1,4-Diacetoxy-2-butene | Synthesis of specific stereoisomers for further reactions. | nih.gov |

Reactivity and Reaction Mechanisms of 1,4 Diacetoxy 2 Butyne

Cross-Metathesis Reactions Utilizing 1,4-Diacetoxy-2-butene

Cross-metathesis (CM) is a powerful reaction for the formation of new carbon-carbon double bonds. beilstein-journals.org 1,4-Diacetoxy-2-butene serves as a key substrate in several ruthenium-catalyzed CM reactions.

Degradation of Natural Rubber via Cross-Metathesis with 1,4-Diacetoxy-2-butene as Chain Transfer Agent

The metathesis degradation of natural rubber (NR) can be controlled using chain transfer agents (CTAs) to produce telechelic oligomers, which are valuable for creating block copolymers and other advanced materials. researchgate.net In this context, (Z)-1,4-diacetoxy-2-butene has been successfully employed as a CTA in the ruthenium-catalyzed degradation of natural rubber. researchgate.netgoogle.com

This process, carried out in the presence of a ruthenium catalyst, effectively breaks down the long polymer chains of natural rubber. researchgate.netmdpi.com The use of 1,4-diacetoxy-2-butene allows for the synthesis of diacetoxy-terminated polyisoprene oligomers. researchgate.net The molecular weight of these resulting oligomers can be controlled by adjusting the ratio of the rubber to the CTA. researchgate.net Studies have shown that this method can produce perfectly bis-acetoxy telechelic isoprene (B109036) oligomers. researchgate.net For instance, the depolymerization of deproteinized natural rubber latex at room temperature with 1,4-diacetoxy-2-butene as the CTA yielded functional polyisoprenes. google.com

Stereoselective Aspects of Cross-Metathesis with Ruthenium Catalysts

The stereoselectivity of cross-metathesis reactions is a critical aspect, determining the geometry (E/Z or trans/cis) of the resulting alkene products. Ruthenium-based catalysts have been central to achieving high stereoselectivity, and the cross-metathesis of allylbenzene (B44316) with (Z)-1,4-diacetoxy-2-butene is a common benchmark reaction to evaluate catalyst performance. mdpi.comacs.org

The development of cyclometalated ruthenium catalysts has led to significant advancements in Z-selective olefin metathesis. mdpi.com For example, a catalyst formed by the C-H activation of an N-adamantyl group demonstrated high Z-selectivity (88% Z) in the CM of allylbenzene and (Z)-1,4-diacetoxy-2-butene. mdpi.com Further modifications, such as replacing the pivalate (B1233124) ligand with a nitrate (B79036) ligand, enhanced both activity and selectivity, achieving 91% Z-selectivity for the same reaction. mdpi.com

Chelated N-heterocyclic carbene (NHC) ligands in ruthenium catalysts have also proven effective in promoting Z-selectivity. acs.org One such catalyst yielded a cross-coupled product with 90% Z isomer in the reaction between allylbenzene and (Z)-1,4-diacetoxy-2-butene. acs.org Density functional theory (DFT) calculations have been employed to understand and predict the stereoselectivity of these reactions, guiding the in-silico design of new catalysts. researchgate.netacs.org For instance, a ruthenium complex with an anthracene-9-thiolate ligand was designed to favor the Z-isomer by restricting the formation of the E-conformation. acs.org

The table below summarizes the performance of various ruthenium catalysts in the cross-metathesis of allylbenzene and (Z)-1,4-diacetoxy-2-butene.

Table 1: Performance of Ruthenium Catalysts in Cross-Metathesis

| Catalyst Type | Ligands | Conversion (%) | Z-Selectivity (%) | Reference |

|---|---|---|---|---|

| Cyclometalated Ru | N-2,4,6-trimethylphenyl, pivalate | 58 | 41 | mdpi.com |

| Cyclometalated Ru | N-adamantyl, pivalate | Not specified | 88 | mdpi.com |

| Cyclometalated Ru | N-adamantyl, nitrate | 58 | 91 | mdpi.com |

| Chelated NHC Ru | Not specified | Not specified | 90 | acs.org |

Influence of Protecting Groups and Substrate Structure on Cross-Metathesis Efficiency

The structure of the substrate plays a crucial role in macrocyclization reactions via ring-closing metathesis (RCM). Different protecting group strategies can have a significant effect on the efficiency of these cyclizations. wpmucdn.com In the synthesis of complex molecules, (Z)-1,4-diacetoxy-2-butene has been used as a cross-metathesis partner to install specific functionalities. wpmucdn.compsu.edu

Furthermore, studies on the cross-metathesis of renewable materials like ethyl oleate (B1233923) with (Z)-1,4-diacetoxy-2-butene have been conducted to produce valuable chemicals. mdpi.com The choice of N-heterocyclic carbene (NHC) ligands on the Hoveyda-Grubbs type catalysts was found to influence the efficiency of this transformation. mdpi.com The reaction of 1,2-disubstituted 1,3-butadienes with (Z)-1,4-diacetoxy-2-butene has been shown to produce allyl-substituted conjugated dienes in good yield. caltech.edu

Palladium-Catalyzed Reactions

Palladium complexes are versatile catalysts for a variety of organic transformations, including isomerizations and hydrostannylations.

Isomerization of (Z)-1,4-Diacetoxy-2-butene: Solvent Effects and Catalyst Influence

The isomerization of (Z)-1,4-diacetoxy-2-butene to its (E)-isomer and the rearranged product, 1,2-diacetoxy-3-butene, is readily catalyzed by palladium complexes. The course of this reaction is highly dependent on the solvent and the nature of the palladium catalyst.

When Pd(PPh₃)₄ is used as the catalyst, the isomerization in tetrahydrofuran (B95107) (THF) selectively yields (E)-1,4-diacetoxy-2-butene. researchgate.net In contrast, performing the reaction in dimethylformamide (DMF) produces a mixture of both (E)-1,4-diacetoxy-2-butene and 1,2-diacetoxy-3-butene. researchgate.net This difference is attributed to the involvement of an η¹-allylpalladium intermediate in THF, while a cationic η³-allylpalladium intermediate is key in DMF. researchgate.net

Using a different catalyst, PdCl₂(MeCN)₂, the isomerization of (Z)-1,4-diacetoxy-2-butene also leads to a mixture of the (E)-isomer and the 1,2-rearranged product in both THF and DMF. researchgate.netwiley-vch.de However, the reaction is faster in THF. researchgate.net The formation of the (E)-isomer is more favored in DMF than in THF. researchgate.netwiley-vch.de These findings highlight the crucial role of both the solvent and the specific palladium catalyst in determining the reaction pathway and product distribution. researchgate.netacs.org

The table below shows the product distribution for the isomerization of (Z)-1,4-diacetoxy-2-butene catalyzed by PdCl₂(MeCN)₂ in different solvents after extended reaction times.

Table 2: Product Distribution in PdCl₂(MeCN)₂-Catalyzed Isomerization

| Solvent | Time (h) | (Z)-1,4-diacetoxy-2-butene (%) | (E)-1,4-diacetoxy-2-butene (%) | 1,2-diacetoxy-3-butene (%) | Reference |

|---|---|---|---|---|---|

| THF (reflux) | 72 | 19.3 | 47.9 | 32.8 | wiley-vch.de |

| DMF (70-72 °C) | 72 | 20.5 | 53.9 | 25.7 | wiley-vch.de |

Hydrostannylation of 1,4-Diacetoxy-2-butyne

The palladium-catalyzed hydrostannylation of alkynes is a highly efficient method for the synthesis of vinylstannanes. oup.com This reaction involves the addition of a tin hydride across the triple bond.

The hydrostannylation of this compound, catalyzed by tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), proceeds smoothly to give (E)-1,4-diacetoxy-2-(tributylstannyl)-2-butene in excellent yield. oup.com The reaction is characterized by its syn-addition mechanism, leading to the specific (E)-stereochemistry of the product. oup.com A typical procedure involves reacting this compound with tributyltin hydride in the presence of a catalytic amount of Pd(PPh₃)₄ in benzene (B151609) at room temperature. oup.com The reaction is generally fast, often completing within a short period. oup.com

Palladium-Catalyzed Allylation Reactions

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, and this compound and its derivatives serve as important substrates in this context. Specifically, the activation of carbon-oxygen bonds in cis-1,4-diacetoxy-2-butene (B1582018), a derivative of this compound, is significantly accelerated in the presence of palladium complexes. colab.ws This reactivity is harnessed in tandem allylation reactions. For instance, the palladium-catalyzed tandem allylation of 1,2-phenylenediamines with cis-1,4-diacetoxy-2-butene provides a synthetic route to 1,2,3,4-tetrahydro-2-vinylquinoxalines. scientificlabs.co.uksigmaaldrich.comsigmaaldrich.comantpedia.com

In a broader context, palladium-catalyzed allylic alkylation represents a versatile method for carbon-carbon bond formation. While a wide range of nucleophiles can be employed, the use of simple benzylic nucleophiles has been less common. However, a method utilizing (η⁶-arene–CH₂Z)Cr(CO)₃-based nucleophiles in palladium-catalyzed allylic substitution has been developed. nih.gov In one example of this, the reaction of a bifunctional substrate, cis-1,4-diacetoxy-2-butene, resulted in a diallylation product. nih.gov Another study demonstrated the use of cis-1,4-diacetoxy-2-butene in a palladium-catalyzed allylic alkylation to afford an allylated product, albeit in a modest yield of 33%. almacgroup.com

The choice of solvent and ligands can influence the outcome of these reactions. For example, the isomerization of (Z)-1,4-diacetoxy-2-butene, catalyzed by Pd(PPh₃)₄, selectively yields (E)-1,4-diacetoxy-2-butene in tetrahydrofuran (THF). In contrast, performing the reaction in dimethylformamide (DMF) results in a mixture of (E)-1,4-diacetoxy-2-butene and 1,2-diacetoxy-3-butene. researchgate.net

Silver-Catalyzed Reactions of Acetylenic Compounds

Synthesis of Enol Esters through Silver-Catalyzed Addition of Carboxylic Acids to this compound

Silver salts have been found to be efficient catalysts for the reaction of this compound and related acetylenic compounds with carboxylic acids, leading to the formation of corresponding enol acetates in good yields. oup.com This method offers a versatile and straightforward procedure for synthesizing enol esters. oup.com

A typical procedure involves reacting this compound with a carboxylic acid in the presence of a catalytic amount of a silver salt, such as silver carbonate. oup.com For example, the reaction of this compound with acetic acid, catalyzed by silver carbonate, produces 1,2,4-triacetoxy-2-butene in an 80% yield. oup.com The reaction proceeds under relatively mild conditions, with the mixture being stirred at elevated temperatures for several hours. oup.com

This silver-catalyzed addition of carboxylic acids has been successfully applied to a variety of carboxylic acids and acetylenic compounds, demonstrating its utility in organic synthesis. oup.com The reaction is notable for its simple procedure, unique reaction pattern, and good yields of the enol ester products. oup.com

| Reactant 1 | Reactant 2 | Catalyst | Product | Yield |

| This compound | Acetic Acid | Silver Carbonate | 1,2,4-Triacetoxy-2-butene | 80% |

Other Notable Reactions and Transformations

Conversion to 1,4-Butanediol (B3395766) and its Derivatives through Hydrogenation and Hydrolysis

This compound is a key intermediate in one of the industrial production routes for 1,4-butanediol (BDO). This process typically involves a three-step sequence. chemcess.com First, butadiene reacts with acetic acid in the presence of a catalyst to produce 1,4-diacetoxy-2-butene. chemcess.comcaloongchem.com This acetoxylation step is a significant heterogeneous liquid phase oxidation reaction on a commercial scale. researchgate.net A palladium-tellurium on carbon catalyst is often used for this transformation. juniperpublishers.comosti.gov

| Starting Material | Intermediate 1 | Intermediate 2 | Final Product |

| Butadiene | 1,4-Diacetoxy-2-butene | 1,4-Diacetoxybutane | 1,4-Butanediol |

Formation of Tetrahydrofuran from 1,4-Diacetoxy-2-butene

The production of tetrahydrofuran (THF) can also be achieved from 1,4-diacetoxy-2-butene. The process is closely related to the synthesis of 1,4-butanediol. Following the hydrogenation of 1,4-diacetoxy-2-butene to 1,4-diacetoxybutane, the subsequent hydrolysis step can be directed to produce either 1,4-butanediol or tetrahydrofuran. chemcess.comchemicals.co.uk The formation of THF from 1,4-butanediol is achieved through an acid-catalyzed dehydration cyclization reaction. chemcess.comchemicals.co.uk In some process variations, the hydrolysis of the diacetate can yield THF directly due to the highly acidic reaction conditions. chemcess.com

Reactions Leading to Hindered Diels-Alder Adducts and Tetrahydro-2-vinylquinoxalines

cis-1,4-Diacetoxy-2-butene, a derivative of this compound, is utilized in the preparation of hindered Diels-Alder adducts. scientificlabs.co.uksigmaaldrich.comsigmaaldrich.com The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings. organic-chemistry.org The stereochemistry of the diene and dienophile influences the stereochemistry of the product. libretexts.org While the endo product is often favored under kinetic control, the exo product can be the major product under thermodynamic control at higher temperatures due to the reversibility of the Diels-Alder reaction. masterorganicchemistry.com

Furthermore, as mentioned in section 3.4.3, cis-1,4-diacetoxy-2-butene is a key reactant in the synthesis of 1,2,3,4-tetrahydro-2-vinylquinoxalines. This transformation is achieved through a palladium-catalyzed tandem allylation of 1,2-phenylenediamines. scientificlabs.co.uksigmaaldrich.comsigmaaldrich.comantpedia.com

Applications and Advanced Materials Chemistry

Role in Polymer Synthesis and Modification

1,4-Diacetoxy-2-butyne and its derivatives are instrumental in the field of polymer chemistry, enabling the synthesis of polymers with tailored properties and functionalities.

Acyclic Diene Metathesis (ADMET) polymerization is a powerful technique for creating precisely defined polymers. caltech.edumdpi.comd-nb.info In this context, the related compound, cis-1,4-diacetoxy-2-butene (B1582018), which can be synthesized from this compound via partial hydrogenation, acts as a highly effective chain transfer agent (CTA). acs.orgnih.govresearcher.life The use of cis-1,4-diacetoxy-2-butene in ADMET allows for the synthesis of telechelic polymers—polymers with functional groups at both ends of the chain. acs.orgnih.govresearcher.lifemagtech.com.cn

Specifically, the polymerization of α,ω-dienes in the presence of cis-1,4-diacetoxy-2-butene yields polyesters with acetoxy groups at both termini. acs.orgnih.govresearcher.life This method provides excellent control over the polymer's molecular weight, which can be adjusted by varying the initial ratio of the monomer to the chain transfer agent. caltech.eduresearchgate.net The resulting acetoxy-terminated polymers can then be further modified. For instance, the acetoxy groups can be selectively removed to produce dihydroxy-terminated polymers. nih.govresearchgate.net These diols are valuable precursors for creating more complex polymer architectures, such as ABA-type triblock copolymers, through subsequent living ring-opening polymerization. nih.govresearchgate.net This approach has been successfully used to create telechelic poly(norbornene)s and other functionalized polymers. caltech.eduresearchgate.net

Recent research has also demonstrated the synthesis of telechelic poly(fluorene vinylene)s (PFVs) through a one-pot ADMET polymerization process using cis-1,4-diacetoxy-2-butene as a key reagent. scirp.orgscirp.org This highlights the versatility of this chain transfer agent in producing a variety of functional polymers.

Table 1: ADMET Polymerization utilizing cis-1,4-Diacetoxy-2-butene as a Chain Transfer Agent

| Polymer Type | Monomer(s) | Chain Transfer Agent | Resulting End Groups | Reference |

| Polyesters | α,ω-Dienes (e.g., bis(undec-10-enoate) with diols) | cis-1,4-Diacetoxy-2-butene | Acetoxy | acs.orgnih.govresearchgate.net |

| Poly(norbornene)s | Norbornene | cis-1,4-Diacetoxy-2-butene | Acetoxy | caltech.eduresearchgate.net |

| Poly(fluorene vinylene)s | 2,7-Divinyl-9,9-dialkylfluorenes | cis-1,4-Diacetoxy-2-butene | Acetoxy | scirp.orgscirp.org |

| Polycyclooctene | Cyclooctene | cis-1,4-Diacetoxy-2-butene | Acetoxy | bohrium.com |

This compound and its derivatives are key intermediates in the production of various commodity and specialty polymers, including polyurethanes, polyesters, and epoxy resins.

The hydrogenated form of this compound, 1,4-butanediol (B3395766), is a crucial monomer in the synthesis of polyurethanes. acs.orgresearchgate.netcore.ac.uk Cross-metathesis reactions involving cis-1,4-diacetoxy-2-butene with renewable feedstocks like tung oil have been developed to produce precursors for 1,6-hexanediol, another important polyurethane monomer. acs.orgresearchgate.net

In the realm of polyesters, this compound derivatives serve as building blocks for creating polymers with specific properties. For example, the cross-metathesis of cyclic unsaturated polyesters with cis-1,4-diacetoxy-2-butene yields linear polyesters with controlled molecular weights and functional end groups. researchgate.net Additionally, the reaction of butadiene with acetic acid and oxygen can produce 1,4-diacetoxy-2-butene, which is then hydrogenated and hydrolyzed to form 1,4-butanediol, a monomer for poly(butylene terephthalate) (PBT), a widely used polyester (B1180765). ugent.be

While direct application of this compound in epoxy resin synthesis is less common, its derivatives play a role in creating the building blocks for these thermosetting polymers. pageplace.despecificpolymers.com For instance, the conversion of this compound to other diols and functionalized intermediates can provide precursors for specialized epoxy resins. umn.edu

The unique chemical reactivity of this compound and its derivatives makes them valuable in the synthesis of high-performance polymers and advanced functional materials. The ability to introduce specific end-groups and control polymer architecture through techniques like ADMET polymerization allows for the creation of materials with tailored optical, electronic, and mechanical properties. mdpi.comscirp.org

For example, end-functionalized conjugated polymers, such as poly(arylene vinylene)s, have been synthesized using methods involving derivatives of this compound. scirp.orgscirp.org These materials are of interest for applications in optoelectronic devices due to their unique properties. scirp.org The precise control over polymer structure afforded by these synthetic routes is critical for achieving high performance in such applications. mdpi.com

Furthermore, the development of chemically recyclable polyoxazolidinones through ring-opening metathesis polymerization (ROMP) has utilized cis-1,4-diacetoxy-2-butene as a chain transfer agent to control the molar mass of the resulting polymers. nsf.gov This demonstrates the role of this compound derivatives in creating more sustainable and advanced polymer systems.

Intermediacy in Fine Chemicals and Specialty Chemicals Production

Beyond polymers, this compound is a critical intermediate in the synthesis of a variety of fine and specialty chemicals, including vitamins and pharmaceuticals.

This compound plays a significant role in the industrial synthesis of Vitamin A. researchgate.netacs.orgresearcher.life The hydroformylation of its derivative, 1,4-diacetoxy-2-butene, is a key step in producing an important intermediate for Vitamin A acetate (B1210297). researchgate.netacs.orgresearcher.liferesearchgate.net This reaction, often carried out using a water-soluble rhodium complex catalyst in a biphasic system, converts 1,4-diacetoxy-2-butene into 1,4-diacetoxy-2-formyl butane. researchgate.netacs.orgresearcher.life This product then undergoes deacetoxylation to yield 2-formyl-4-acetoxybutene, a crucial precursor in the Vitamin A synthesis pathway. researchgate.netacs.orgresearcher.life The efficiency of this process allows for a one-pot synthesis of this vital intermediate. researchgate.netacs.orgresearcher.life

Table 2: Key Intermediates in Vitamin A Synthesis from 1,4-Diacetoxy-2-butene

| Starting Material | Reaction | Intermediate Product | Final Intermediate for Vitamin A Synthesis | Reference |

| 1,4-Diacetoxy-2-butene | Hydroformylation | 1,4-Diacetoxy-2-formyl butane | 2-Formyl-4-acetoxybutene | researchgate.netacs.orgresearcher.life |

The reactivity of the butyne and butene backbone, combined with the functionality of the acetoxy groups, makes this compound and its derivatives valuable in the synthesis of various pharmaceutical agents and bioactive molecules. nih.govsioc.ac.cn For example, cis-1,4-diacetoxy-2-butene has been used in palladium-catalyzed tandem allylation reactions to synthesize 1,2,3,4-tetrahydro-2-vinylquinoxalines, which are heterocyclic compounds with potential biological activity. sigmaaldrich.com

The compound has also been identified as a moiety in naturally occurring bioactive molecules. For instance, a 1,4-diacetoxy-2-butene moiety was found in a caulerpenyne-derived metabolite isolated from a sea slug, suggesting its presence in natural product synthesis pathways. nih.gov The versatility of this compound and its derivatives continues to be explored for the creation of novel and complex molecules with potential therapeutic applications. calpaclab.comwikipedia.org

Contributions to Stereoselective Synthesis

This compound and its derivatives are valuable building blocks in stereoselective synthesis, enabling the construction of complex molecules with precise three-dimensional arrangements.

This compound serves as a substrate in highly selective catalytic reactions to create chiral molecules. A notable example is its use in the enantioselective [2+2+2] cycloaddition to form axially chiral compounds. tcichemicals.com

Research has demonstrated that a cationic rhodium(I) complex, paired with an axially chiral biaryl bisphosphine ligand such as (S)-H8-BINAP, can catalyze the enantioselective cycloaddition of 1,6-diynes with this compound. tcichemicals.com This transformation is highly effective, affording the corresponding axially chiral biaryl products with perfect enantiomeric excess (ee) values, although yields may be moderate. tcichemicals.comsci-hub.se This method provides a powerful tool for asymmetric synthesis, directly converting an achiral alkyne into a highly enantioenriched, stereochemically complex aromatic structure.

Table 2: Enantioselective [2+2+2] Cycloaddition using this compound

| Reactants | Catalyst System | Product Type | Enantioselectivity | Reference |

|---|---|---|---|---|

| Ester-linked 1,6-diynes + this compound | Cationic Rh(I) / (S)-H8-BINAP | Axially Chiral Biaryls | 100% ee | tcichemicals.com |

The controlled synthesis of complex molecular frameworks is fundamental to the development of new pharmaceuticals and the total synthesis of natural products. This compound contributes to this field both directly and through its derivatives.

Directly, this compound can undergo cyclotrimerization reactions. In the presence of certain catalysts like Hg[Co(CO)₄]₂, it can trimerize to form hexakis(acetoxymethyl)benzene. researchgate.net This reaction creates a highly substituted and symmetrically defined aromatic scaffold.

More significantly, the hydrogenation of this compound provides its alkene analog, cis-1,4-diacetoxy-2-butene. atamankimya.com This derivative is a widely used building block for creating stereochemically defined scaffolds. researchgate.netresearchgate.net For instance, cis-1,4-diacetoxy-2-butene is a key reactant in stereoretentive olefin cross-metathesis (CM) reactions. mdpi.comacs.org It is frequently reacted with terminal olefins like allylbenzene (B44316) using specialized ruthenium catalysts to produce Z-isomers of the cross-coupled products with high selectivity. mdpi.comacs.org These Z-olefins are valuable intermediates in organic synthesis.

Furthermore, derivatives of this compound are instrumental in synthesizing precursors for bioactive molecules. The hydroformylation of its derivative, 1,4-diacetoxy-2-butene, yields 2-formyl-4-acetoxybutene, which is an important intermediate in the industrial synthesis of Vitamin A. researchgate.netresearcher.life In other applications, cis-1,4-diacetoxy-2-butene acts as a bifunctional electrophile in palladium-catalyzed reactions, allowing for the construction of complex diallylated products that can serve as scaffolds for further elaboration. nih.gov

Table 3: Scaffolds Synthesized from this compound and its Derivative

| Starting Material | Reaction Type | Resulting Scaffold/Intermediate | Application/Significance | Reference |

|---|---|---|---|---|

| This compound | Enantioselective [2+2+2] Cycloaddition | Axially Chiral Biaryl Lactones | Stereochemically defined scaffolds for pharmaceutical synthesis. | tcichemicals.com |

| This compound | Cyclotrimerization | Hexakis(acetoxymethyl)benzene | Highly substituted aromatic platform. | researchgate.net |

| cis-1,4-Diacetoxy-2-butene (from butyne) | Z-Selective Olefin Cross-Metathesis | 1,4-disubstituted Z-alkenes | Versatile intermediates for organic synthesis. | mdpi.comacs.org |

| cis-1,4-Diacetoxy-2-butene (from butyne) | Hydroformylation / Deacetoxylation | 2-Formyl-4-acetoxybutene | Key intermediate for Vitamin A synthesis. | researchgate.netresearcher.life |

| cis-1,4-Diacetoxy-2-butene (from butyne) | Palladium-catalyzed Diallylation | Diallylated Aromatic Compounds | Scaffolds for natural product and bioactive molecule synthesis. | nih.gov |

Compound Index

Analytical and Spectroscopic Characterization in Research

Advanced Spectroscopic Techniques for Elucidating Reaction Mechanisms

Spectroscopy allows for the real-time observation of chemical transformations and the structural analysis of reaction components. For reactions involving 1,4-diacetoxy-2-butyne, techniques such as Fourier-transform infrared (FT-IR) spectroscopy and nuclear magnetic resonance (NMR) are particularly insightful.

In situ FT-IR spectroscopy is a powerful technique for monitoring the progress of a chemical reaction in real-time without the need for sample extraction. This method is particularly useful for tracking the concentration of reactants and products by observing changes in their characteristic infrared absorption bands.

In the context of reactions involving this compound, an internal alkyne, in situ FT-IR can be employed to monitor the disappearance of the alkyne C≡C triple bond stretch. researchgate.net Internal alkynes typically show a weak absorption band in the 2100-2260 cm⁻¹ region of the IR spectrum. libretexts.org However, for a symmetrical alkyne like this compound, the C≡C stretch results in a very small change in dipole moment, which can make this peak extremely weak or even IR-inactive. libretexts.orgreddit.com

Despite this, kinetic studies of reactions such as ene-yne metathesis have successfully utilized in situ FT-IR to track the disappearance of this compound. researchgate.net In such cases, monitoring the disappearance of other characteristic peaks, like the C-O stretch of the acetate (B1210297) groups or the appearance of new bands corresponding to the products, can provide a more reliable measure of the reaction's progress. The NIST spectral database for 2-butyne-1,4-diol (B31916), diacetate (another name for the compound) shows prominent absorption bands that can be tracked. nist.gov

Table 1: Key FT-IR Data for Monitoring Reactions of this compound

| Functional Group | Wavenumber (cm⁻¹) | Significance in Reaction Monitoring |

|---|---|---|

| C≡C (Alkyne) | 2100 - 2260 | Disappearance indicates consumption of the alkyne. May be very weak or absent due to molecular symmetry. libretexts.org |

| C=O (Ester) | ~1740 | Shift in position or change in intensity can signal transformation of the acetate group. |

This table presents typical wavenumber ranges. Actual values are dependent on the specific molecular environment and instrument.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis for identifying molecular structures. libretexts.org For reactions involving this compound, ¹H and ¹³C NMR are crucial for confirming the structure of products and intermediates, thereby providing deep mechanistic insights. lookchem.com

The ¹H NMR spectrum of this compound is relatively simple due to the molecule's symmetry. It is expected to show two main signals:

A singlet corresponding to the six protons of the two equivalent methyl (CH₃) groups of the acetate functions.

A singlet corresponding to the four protons of the two equivalent methylene (B1212753) (CH₂) groups adjacent to the alkyne core.

By analyzing the NMR spectra of a reaction mixture over time, chemists can identify the formation of new species. For instance, in a hydroformylation reaction, the appearance of signals corresponding to aldehydic protons or changes in the chemical shifts of the methylene protons would indicate product formation. researchgate.netresearchgate.net The integration of these new peaks relative to the starting material's peaks allows for the quantification of the reaction conversion. Two-dimensional NMR techniques can further help in establishing the connectivity of atoms in complex products.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -CH ₃ (Acetate) | ~2.0-2.2 | Singlet | 6H |

Predicted values are based on standard chemical shift ranges and the electronic environment of the protons. Actual spectra may vary.

Chromatographic Methods for Purity Assessment and Separation

Chromatography encompasses a set of laboratory techniques used for the separation of mixtures. alataulabs.kz For this compound, these methods are vital for assessing the purity of the synthesized compound and for separating it from reactants, catalysts, and byproducts in a reaction mixture. wdh.ac.id

Gas Chromatography (GC) is a commonly cited method for determining the purity of this compound. lookchem.comtcichemicals.com In this technique, the compound is vaporized and passed through a column. The time it takes for the compound to travel through the column (retention time) is characteristic of the substance. By comparing the area of the peak corresponding to this compound with the areas of peaks from any impurities, a quantitative purity value can be determined. Research and commercial-grade this compound often have their purity verified by GC. lookchem.comtcichemicals.com

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique that can be used. dtic.mil While GC is suitable for thermally stable and volatile compounds, HPLC is advantageous for separating less volatile compounds or for analyzing reaction mixtures that contain thermally sensitive components. It is widely used for both analytical (purity checking) and preparative (purification) purposes in organic synthesis.

Table 3: Reported Purity of this compound Determined by Gas Chromatography (GC)

| Source | Reported Purity |

|---|---|

| Research Publication lookchem.com | >98% |

This table reflects data from specific sources and illustrates the use of GC for purity validation.

Theoretical and Computational Chemistry Studies

Computational Modeling of Reaction Pathways and Transition States

There is no specific information available in the search results regarding the computational modeling of reaction pathways or transition states for 1,4-diacetoxy-2-butyne .

However, extensive computational modeling has been performed on the related compound, cis-1,4-diacetoxy-2-butene (B1582018). For instance, its behavior in ruthenium-catalyzed olefin metathesis reactions has been thoroughly modeled. These studies use computational methods to map the energy profiles of reaction pathways, identify key intermediates, and calculate the activation energies of transition states. For example, DFT calculations have been used to analyze the reaction pathways and chelation effects of the carbonyl groups on the metathesis activity of cis-1,4-diacetoxy-2-butene. researchgate.net The driving force in these reactions is often identified as the formation of stable intermediates, such as a Ru-O coordination bond in a ruthenium acetoxyethylidene complex. google.com

Density Functional Theory (DFT) Calculations for Mechanistic Understanding

There are no dedicated Density Functional Theory (DFT) studies available that focus on the reaction mechanisms of This compound .

In contrast, DFT calculations have been instrumental in understanding the mechanisms of reactions involving similar molecules.

For cis-1,4-diacetoxy-2-butene : DFT has been employed to model its cross-metathesis with other olefins, such as allylbenzene (B44316). These studies explore the thermodynamics and kinetics of the reaction, providing insights into stereoselectivity and catalyst deactivation pathways. labnovo.com The calculations can reveal Gibbs free energy profiles for different reaction routes, helping to explain why certain isomers are formed preferentially. researchgate.netlabnovo.com

For 2-butyne-1,4-diol (B31916) : DFT calculations have been applied to study its adsorption and hydrogenation on various metal surfaces, such as Nickel (Ni), Palladium (Pd), and Platinum (Pt). These studies elucidate the interaction between the molecule and the catalyst at an atomic level, clarifying the mechanism of hydrogenation to its corresponding alkene and alkane derivatives.

While these studies on related compounds are robust, their findings cannot be directly extrapolated to This compound due to the differing electronic and structural properties of the alkyne functional group compared to the alkene. The linear geometry and reactivity of the C≡C triple bond would necessitate its own specific computational analysis to achieve an accurate understanding of its chemical behavior.

Future Research Directions and Industrial Relevance

Optimization of Green Synthesis Pathways for 1,4-Diacetoxy-2-butyne

The development of environmentally benign synthesis methods is a key focus of modern chemistry. rsc.org For this compound, future research will likely prioritize the optimization of green synthesis pathways to minimize hazardous substances and waste. rsc.orgsnu.ac.kr This involves exploring alternative feedstocks, greener solvents, and more efficient catalysts. snu.ac.kr A significant area of investigation is the move away from traditional methods that may involve harsh reagents or produce significant waste streams.

One promising approach is the direct acetoxylation of 1,3-butadiene (B125203). sci-hub.seresearchgate.net While this method is used industrially, further optimization to improve selectivity and reduce byproducts remains a critical research area. sci-hub.se Another avenue for green synthesis is the use of biocatalysis or enzymatic reactions, which can offer high selectivity under mild conditions, though this is a more nascent area for this specific compound. The principles of green chemistry, such as atom economy and the use of renewable resources, will guide these research efforts. snu.ac.kr

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

Catalysis is central to the synthesis of this compound and its derivatives. Research is actively pursuing novel catalytic systems to enhance selectivity and reaction efficiency. For instance, in the context of producing 1,4-butanediol (B3395766) from 1,3-butadiene via 1,4-diacetoxy-2-butene, palladium-based catalysts have been instrumental. sci-hub.seresearchgate.net The addition of promoters like tellurium has been shown to improve catalyst lifetime and performance. sci-hub.se

Future developments will likely focus on:

Homogeneous and Heterogeneous Catalysis: Exploring both types of catalysts to find the optimal balance between activity, selectivity, and ease of separation. sci-hub.seresearchgate.net For example, rhodium-based catalysts have shown higher selectivity in some cases but suffer from leaching issues. sci-hub.se

Nanocatalysts: Designing catalysts at the nanoscale to provide high surface area and unique catalytic properties.

Biphasic Catalysis: Utilizing two-phase solvent systems to facilitate catalyst recovery and reuse, a key principle of green chemistry. researchgate.netacs.org Studies on the hydroformylation of 1,4-diacetoxy-2-butene using water-soluble rhodium complex catalysts have demonstrated the potential of this approach. researchgate.netacs.org

| Catalyst System | Reaction Type | Key Findings/Advantages | Challenges |

|---|---|---|---|

| Pd-Te-C | Oxidative Acetoxylation | Satisfactory activity and selectivity, prevents polymerization and Pd leaching. researchgate.net | Optimization for higher selectivity is ongoing. sci-hub.se |

| Rh-Te-C | Oxidative Acetoxylation | Higher 1,4-diacetoxy-2-butene selectivity than Pd-based catalysts. sci-hub.se | Durability issues due to rhodium leaching. sci-hub.se |

| Rh-TPPTS (in a biphasic system) | Hydroformylation | Efficient catalyst-product separation and potential for tandem synthesis. researchgate.netacs.org | Lower activity compared to homogeneous catalysts. researchgate.net |

| Ruthenium Olefin Metathesis Catalysts | Cross-Metathesis | Kinetic selectivity, favoring the formation of specific isomers. nih.govbeilstein-journals.org | E/Z ratio can be influenced by conversion rates. nih.gov |

Exploration of New Applications in Materials Science and Medicinal Chemistry

This compound and its derivatives are valuable building blocks for creating novel materials and bioactive molecules.

Materials Science: This compound serves as a precursor in polymer synthesis. researchgate.net For example, it can be used in cross-metathesis reactions to create α,ω-difunctional substrates, which are intermediates for polymers. researchgate.net Recent research has demonstrated its use as a chain-transfer agent in stereoretentive ring-opening metathesis polymerization to produce telechelic polymers with controlled microstructures. bohrium.com These polymers can then be used to synthesize block copolymers with tailored thermal and mechanical properties. bohrium.com this compound itself is also noted as a raw material for plastics. google.com

Medicinal Chemistry: The hydroformylation of 1,4-diacetoxy-2-butene, a derivative of this compound, is a key step in an industrial synthesis of Vitamin A. researchgate.netacs.orgrsc.org The resulting aldehyde intermediate can be converted to the final product through a series of reactions. rsc.org This highlights the compound's role in the synthesis of complex and biologically important molecules. Further research could explore its use as a scaffold or intermediate for other pharmaceuticals, leveraging the reactivity of its alkyne and acetate (B1210297) functional groups.

Continuous Flow Systems for Industrial Scale Production

For industrial-scale synthesis, continuous flow systems offer significant advantages over traditional batch reactors, including improved heat transfer, enhanced safety, and potentially higher throughput. The production of 1,4-butanediol from butadiene, which involves the formation of 1,4-diacetoxy-2-butene, has seen a shift from trickle bed reactors to fixed-bed up-flow reactors in some processes to improve efficiency. sci-hub.se

Future research in this area will likely focus on:

Reactor Design: Developing more efficient reactor designs, such as microreactors or advanced fixed-bed reactors, to optimize reaction conditions and maximize yield.

Process Intensification: Integrating multiple reaction and separation steps into a single, continuous process to reduce capital and operating costs.

Automation and Control: Implementing advanced process control strategies to ensure consistent product quality and safe operation.

The transition to continuous flow manufacturing is a key trend in the chemical industry, and its application to the production of this compound and its derivatives will be crucial for meeting future market demands in a more sustainable and economical manner.

常见问题

Basic Research Questions

Q. What are the recommended analytical methods for characterizing 1,4-diacetoxy-2-butyne and verifying its purity in laboratory settings?

- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the acetyloxy and alkyne groups, infrared (IR) spectroscopy to identify characteristic C≡C and ester carbonyl stretches (~1730 cm⁻¹), and gas chromatography-mass spectrometry (GC-MS) for purity assessment. Physical properties such as melting point (27–28°C) and boiling point (238.6°C at 760 mmHg) should align with literature values . Differential scanning calorimetry (DSC) can assess thermal stability under inert atmospheres to avoid decomposition during analysis .

Q. How can researchers optimize the synthesis of this compound to minimize side reactions?

- Methodological Answer : Acetylation of 2-butyne-1,4-diol under anhydrous conditions with acetic anhydride and a catalytic acid (e.g., H₂SO₄) at controlled temperatures (0–5°C) reduces side reactions like over-acetylation. Purification via fractional distillation or recrystallization (using ethanol/water mixtures) enhances yield. Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization .

Q. What safety protocols are critical when handling this compound in laboratory experiments?

- Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves, safety goggles, and lab coats. Work in a fume hood to avoid inhalation of vapors (flash point: 114°C). Store the compound in airtight containers under nitrogen at 2–8°C to prevent moisture absorption and oxidative degradation. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste .

Advanced Research Questions

Q. How do reaction kinetics and catalyst systems influence the hydroformylation of this compound?

- Methodological Answer : In biphasic hydroformylation using Rh/TPPTS catalysts, the sequence of adding [Rh(COD)Cl]₂ and ligand TPPTS affects Rh leaching. Optimize catalyst stability by pre-mixing Rh and ligand in aqueous phase before adding the organic phase (toluene). Kinetic studies (338–358 K) show pseudo-first-order dependence on substrate concentration and CO partial pressure. Use in situ FTIR or gas consumption measurements to track reaction progress .

Q. What mechanistic pathways explain the deacetoxylation of 1,4-diacetoxy-2-formyl butane (DAFB) to 2-formyl-4-acetoxybutene (FAB) during hydroformylation?

- Methodological Answer : Acidic conditions (from residual acetic acid) promote deacetoxylation via nucleophilic acyl substitution. Monitor intermediates using HPLC-MS and kinetic isotope effects (KIE) to identify rate-determining steps. Computational modeling (DFT) can predict transition states for acetate group elimination. Control pH (<3) to accelerate deacetoxylation while avoiding catalyst poisoning .

Q. How can researchers address contradictions in reported kinetic data for this compound reactions?

- Methodological Answer : Discrepancies in rate constants (e.g., Arrhenius parameters) may arise from differences in catalyst loading or solvent polarity. Replicate experiments under standardized conditions (e.g., 1:3 Rh/TPPTS molar ratio, 10 bar syngas). Use statistical tools (ANOVA) to compare datasets and identify outliers. Validate models via sensitivity analysis of variables like H₂ partial pressure .

Q. What strategies mitigate catalyst leaching in biphasic systems involving this compound?

- Methodological Answer : Leaching of Rh into the organic phase is minimized by optimizing ligand-to-metal ratios (≥3:1 TPPTS/Rh) and pre-equilibrating the catalyst in aqueous phase. Test leaching via ICP-MS analysis of organic phase post-reaction. Alternative ligands (e.g., sulfonated diphosphines) or ionic liquids can enhance phase retention. Stability studies (≥24 h) under reaction conditions confirm catalyst recyclability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。